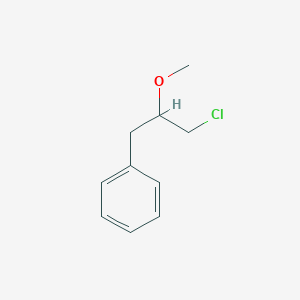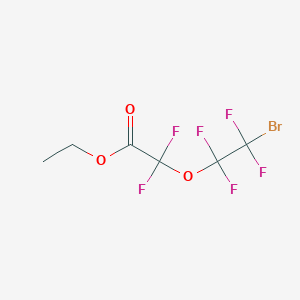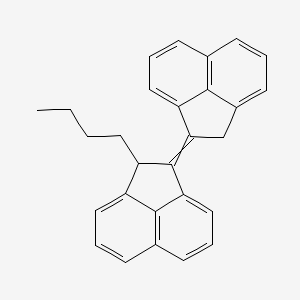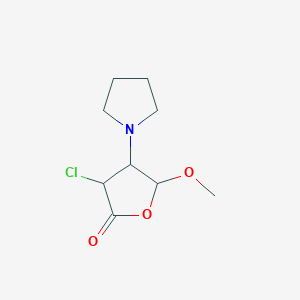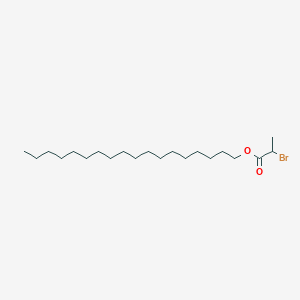![molecular formula C10H17FO B14381965 5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane CAS No. 89654-37-5](/img/structure/B14381965.png)
5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3,3-dimethyl-1-oxaspiro[35]nonane is a chemical compound with the molecular formula C10H17FO It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the fluorination of 3,3-dimethyl-1-oxaspiro[3.5]nonane using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted spiro compounds.
Scientific Research Applications
5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The spiro structure provides a rigid framework that can affect the compound’s overall conformation and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1-oxaspiro[3.5]nonane
- 3,7-Dimethyl-1-oxaspiro[3.5]nonane
- 2-Oxa-6-azaspiro[3.5]nonane
Uniqueness
5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts.
Properties
CAS No. |
89654-37-5 |
|---|---|
Molecular Formula |
C10H17FO |
Molecular Weight |
172.24 g/mol |
IUPAC Name |
5-fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane |
InChI |
InChI=1S/C10H17FO/c1-9(2)7-12-10(9)6-4-3-5-8(10)11/h8H,3-7H2,1-2H3 |
InChI Key |
CZRDPVWDWSKOHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC12CCCCC2F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



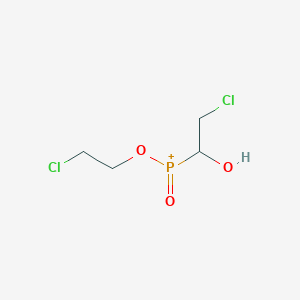

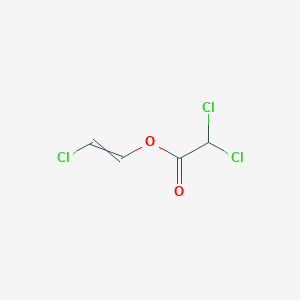

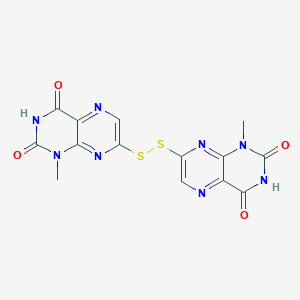
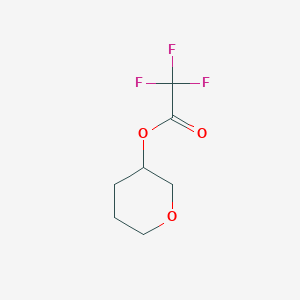
![2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14381952.png)
